Glycidyl Palmitate-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

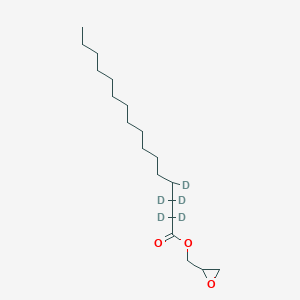

Glycidyl Palmitate-d5 is the deuterium labeled Glycidyl Palmitate . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Structure Analysis

The molecular formula of this compound is C19H31D5O3 . The molecular weight is 317.52 . The structure includes a glycidyl group (epoxy group) attached to a palmitate moiety .Scientific Research Applications

Thermo-oxidative Stability and Glycidyl Ester Content in Palm Oil : Research by Aniołowska & Kita (2016) investigated the effects of different food water contents on oil degradation and glycidyl ester content during frying. They found that glycidyl esters reduced more significantly in oils used for frying snacks and French fries compared to potato chips. This implies the potential for optimizing frying conditions to reduce glycidyl ester formation.

Formation Mechanism of Glycidyl Esters in Refined Palm Oil : Destaillats et al. (2012) studied the formation of glycidyl esters during the refining of palm oil. They discovered that glycidyl esters are primarily formed from diacylglycerols and monoacylglycerols, but not from triacylglycerols, at temperatures above 200°C. This finding is crucial for refining processes as it suggests strategies to limit glycidyl ester formation by controlling raw material and processing temperatures. Read more about their work here.

Efficient Synthesis of Phospholipids from Glycidyl Phosphates : Lindberg, Ekeroth, and Konradsson (2002) described new routes to synthesize enantiopure phospholipids using (S)-glycidol. This research provides insights into the efficient production of important biochemicals using glycidyl derivatives. Their findings can be accessed here.

Edible Oil Refining and 3‐MCPD and Glycidyl Esters Formation : Pudel et al. (2011) explored the reasons and conditions for the formation of glycidyl esters during edible oil refining. They emphasized the importance of deodorization conditions and suggested technological parameters to prevent or reduce the formation of these contaminants, particularly in palm oil. The study is detailed here.

Fatty Acid Esters of Glycidol in Refined Fats and Oils : Research by Weisshaar & Perz (2010) identified the presence of glycidyl esters, including glycidyl palmitate, in refined oils. They observed the highest concentrations in palm oil and suggested that refining parameters could be optimized to mitigate glycidyl esters. Learn more about their study here.

Elimination of Glycidyl Palmitate in Diolein by Treatment with Activated Bleaching Earth : A study by Shimizu et al. (2012) showed that activated bleaching earth could be used to eliminate glycidyl esters from oils. This suggests a potential method for removing glycidyl esters during edible oil manufacture. Detailed information can be found here.

Mechanism of Action

Target of Action

Glycidyl Palmitate-d5 is a deuterium-labeled derivative of Glycidyl Palmitate It’s known that glycidyl palmitate and its derivatives are used in the food industry, particularly in the processing of palm oil .

Mode of Action

It’s known that glycidyl palmitate and its derivatives interact with their targets through a process of hydrogenation and fractionation . This process leads to the reduction of 3-MCPD esters and glycidyl esters in palm oil .

Biochemical Pathways

It’s known that the hydrogenation and fractionation process, which involves glycidyl palmitate and its derivatives, impacts the levels of 3-mcpd esters and glycidyl esters in palm oil . These esters are transformed into non-carcinogenic and non-genotoxic products by hydrogenolysis and deoxygenation reactions .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It’s known that the hydrogenation and fractionation process involving glycidyl palmitate and its derivatives leads to the reduction of 3-mcpd esters and glycidyl esters in palm oil . These esters are transformed into non-carcinogenic and non-genotoxic products .

Action Environment

It’s known that the hydrogenation and fractionation process, which involves glycidyl palmitate and its derivatives, is influenced by the type of nickel catalyst used .

properties

IUPAC Name |

oxiran-2-ylmethyl 2,2,3,3,4-pentadeuteriohexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3/i13D,14D2,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVUJPJYTYQNGJ-OHSHDQBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCCCCCCCCCC)C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-Hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrol-3-yl]pyridine](/img/structure/B585234.png)